Dgk|A&|AE-IN-1

Description

Diacylglycerol kinase alpha (DGKα) is a critical enzyme that phosphorylates diacylglycerol (DAG) to generate phosphatidic acid (PA), thereby regulating DAG-mediated signaling pathways. DGKα plays dual roles in cancer and immunology: it suppresses T-cell activation by limiting DAG availability for downstream effectors like Ras/ERK and PKCθ , while also promoting oncogenic pathways in malignancies such as glioblastoma, hepatocellular carcinoma, and acute myeloid leukemia (AML) . Inhibition of DGKα enhances T-cell anti-tumor responses and disrupts cancer cell survival, making it a promising therapeutic target .

Properties

Molecular Formula |

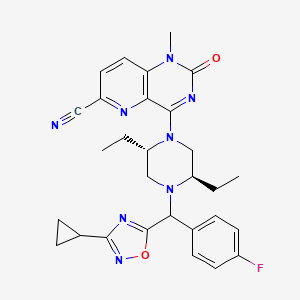

C29H31FN8O2 |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

4-[(2S,5R)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-(4-fluorophenyl)methyl]-2,5-diethylpiperazin-1-yl]-1-methyl-2-oxopyrido[3,2-d]pyrimidine-6-carbonitrile |

InChI |

InChI=1S/C29H31FN8O2/c1-4-21-16-38(27-24-23(36(3)29(39)34-27)13-12-20(14-31)32-24)22(5-2)15-37(21)25(17-8-10-19(30)11-9-17)28-33-26(35-40-28)18-6-7-18/h8-13,18,21-22,25H,4-7,15-16H2,1-3H3/t21-,22+,25?/m1/s1 |

InChI Key |

QERRXAZVGOPRIH-RTIVMORXSA-N |

Isomeric SMILES |

CC[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4)CC)C5=NC(=O)N(C6=C5N=C(C=C6)C#N)C |

Canonical SMILES |

CCC1CN(C(CN1C(C2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4)CC)C5=NC(=O)N(C6=C5N=C(C=C6)C#N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dgk|A&|AE-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Dgk|A&|AE-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

Dgk|A&|AE-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of diacylglycerol kinase alpha in various biochemical pathways. In biology, it helps in understanding the regulation of T cell activation and function. In medicine, Dgk|A&|AE-IN-1 has shown promise in cancer immunotherapy by enhancing the efficacy of PD-1/PD-L1 inhibitors.

Mechanism of Action

The mechanism of action of Dgk|A&|AE-IN-1 involves the inhibition of diacylglycerol kinase alpha, which leads to an increase in diacylglycerol levels. This, in turn, enhances the activation of downstream signaling pathways such as the Ras/ERK/AP-1 pathway. By inhibiting diacylglycerol kinase alpha, Dgk|A&|AE-IN-1 helps to restore the function of exhausted T cells and promotes anti-tumor immune responses. The compound also cooperates with PD-1/PD-L1 inhibitors to improve the efficacy of cancer immunotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

R59022 and R59949

- Structure : Both are structurally similar benzazepine derivatives .

- Specificity : Primarily target DGKα but exhibit off-target effects on DGKζ under certain conditions (e.g., DGKα silencing) .

- Efficacy :

- Therapeutic Implications : Enhance T-cell activation and reduce tumor growth in preclinical models. However, poor bioavailability and isoform cross-reactivity limit clinical translation .

Ritanserin

- Structure : A serotonin receptor antagonist repurposed as a DGKα inhibitor. Structurally distinct from R59-series compounds .

- Specificity : Inhibits DGKα with moderate selectivity over DGKζ .

- Efficacy : Promotes Ras/ERK signaling and AP-1 transcription in T cells, restoring anti-tumor immunity . Also reduces DGKα-driven AML progression .

- Limitations : Off-target serotoninergic effects may complicate therapeutic use .

AMB639752

- Structure : Shares a 3D shape and electrostatic similarity with R59949 but has a distinct chemical scaffold .

- Specificity : Inhibits DGKα (IC50 = 8.2 µM) with minimal activity against DGKζ and θ at 100 µM .

- Advantages : Improved selectivity profile compared to R59-series inhibitors.

BMS-502 and BMS-684

- Structure: Novel dual inhibitors identified via phenotypic screening .

- Specificity : Target DGKα and ζ simultaneously (despite low sequence homology: 39% catalytic domain identity) and weakly inhibit DGKι .

- Efficacy :

- Therapeutic Potential: Dual inhibition amplifies anti-tumor immunity but may increase autoimmune risks .

DGKζ-Selective Approaches

- Rationale: DGKζ deletion outperforms DGKα knockout in tumor rejection and synergizes with anti-PD1 therapy .

- Challenges: No highly specific DGKζ inhibitors exist yet.

Comparative Data Table

Key Research Findings and Challenges

- Isoform Cross-Reactivity : R59-series inhibitors lack specificity, complicating mechanistic studies . Dual inhibitors like BMS-502 exploit synergistic α/ζ blockade but require careful toxicity profiling .

- Therapeutic Trade-Offs : DGKα inhibition may enhance autoimmunity, while DGKζ targeting offers stronger anti-tumor effects .

- Structural Insights : DGKα C1 domains are critical for inhibitor binding; chimeric studies (e.g., DGKαC1ζ) reveal domain-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.